molecular formula C9H11ClN2 B13291009 6-chloro-N-(cyclopropylmethyl)pyridin-3-amine

6-chloro-N-(cyclopropylmethyl)pyridin-3-amine

Cat. No.: B13291009
M. Wt: 182.65 g/mol
InChI Key: LDYQLAKBJAFHSH-UHFFFAOYSA-N
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Description

6-chloro-N-(cyclopropylmethyl)pyridin-3-amine is a chemical compound with the molecular formula C9H11ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(cyclopropylmethyl)pyridin-3-amine typically involves the reaction of 6-chloropyridin-3-amine with cyclopropylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(cyclopropylmethyl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

6-chloro-N-(cyclopropylmethyl)pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-(cyclopropylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-cyclopropylpyridazin-3-amine
  • 6-chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide

Uniqueness

6-chloro-N-(cyclopropylmethyl)pyridin-3-amine is unique due to its specific structure, which allows for distinct interactions with biological targets. Its cyclopropylmethyl group provides steric hindrance, influencing its reactivity and binding properties compared to similar compounds.

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

6-chloro-N-(cyclopropylmethyl)pyridin-3-amine

InChI

InChI=1S/C9H11ClN2/c10-9-4-3-8(6-12-9)11-5-7-1-2-7/h3-4,6-7,11H,1-2,5H2

InChI Key

LDYQLAKBJAFHSH-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CN=C(C=C2)Cl

Origin of Product

United States

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